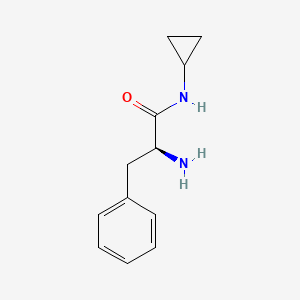

N-Cyclopropyl L-Phenylalaninamide

Description

Contextualization within Amino Acid Derivatives and Peptidomimetic Chemistry

Amino acid derivatives are fundamental tools in biochemical and medicinal research. They are compounds derived from the basic structure of amino acids, modified at the amino group, carboxyl group, or the side chain. nih.govnih.gov These modifications can lead to a vast array of molecules with diverse properties and functions, including hormones, neurotransmitters, and therapeutic agents. nih.govnih.gov In drug development, synthetic amino acid derivatives are created to enhance stability, specificity, or activity compared to their natural counterparts.

N-Cyclopropyl L-Phenylalaninamide fits within this class as a specifically modified version of L-phenylalanine. It is also considered a peptidomimetic, a synthetic compound designed to mimic the structure and function of peptides. nih.gov Peptidomimetics are a critical area of research because while peptides have diverse biological activities, their use as drugs is often limited by issues like rapid degradation by enzymes and poor absorption in the body. nih.govnih.gov By incorporating non-natural structures, such as the N-cyclopropyl group, peptidomimetics aim to overcome these limitations while retaining or even enhancing biological activity. nih.gov

Historical Perspective of Relevant Structural Classes in Research

The incorporation of a cyclopropyl (B3062369) group into biologically active molecules is a well-established strategy in medicinal chemistry. acs.orgnih.gov The unique structural and electronic properties of the cyclopropane (B1198618) ring—a strained, three-membered ring with partial double-bond character—can significantly influence a molecule's properties. acs.org Historically, the cyclopropyl group has been used to:

Enhance Potency: By locking the conformation of a molecule, the cyclopropyl ring can lead to a more favorable interaction with its biological target. acs.org

Improve Metabolic Stability: The ring is resistant to many metabolic enzymes, which can increase the lifespan of a drug in the body. acs.org

Increase Brain Permeability: In some cases, the addition of a cyclopropyl group can improve a molecule's ability to cross the blood-brain barrier. acs.org

Restrict Conformation: In peptidomimetics, it can prevent the hydrolysis of peptide bonds by proteolytic enzymes. acs.org

Phenylalanine and its derivatives have also been a long-standing focus of research. As an aromatic amino acid, it is a common component of peptides and proteins involved in key biological recognition processes. Modifying phenylalanine has led to the development of various therapeutic agents.

Overview of this compound's Academic and Research Significance

The primary significance of this compound in an academic and research context appears to be as a chiral building block for the synthesis of more complex molecules in drug discovery programs. Its commercial availability from various chemical suppliers, often as a research chemical, supports this role.

The compound combines the key features of L-phenylalanine (a common pharmacophore) with the advantageous properties of the cyclopropyl group. This makes it an attractive starting material for creating libraries of novel compounds to be screened for biological activity. While extensive research dedicated solely to this specific molecule is not abundant in publicly available literature, its structural components suggest its potential utility in certain areas. For instance, research on structurally similar N-substituted (2-phenylcyclopropyl)methylamines has shown them to be selective agonists for the serotonin (B10506) 2C (5-HT2C) receptor, a target for antipsychotic medications. This suggests that this compound could be a valuable scaffold for developing new central nervous system (CNS) therapies.

Below is a table summarizing the key properties of this compound and its common protected form.

| Property | This compound | N-Cbz-Cyclopropyl L-Phenylalaninamide |

| CAS Number | 1188530-93-9 | 1093631-63-0 |

| Molecular Formula | C₁₂H₁₆N₂O | C₂₀H₂₂N₂O₃ |

| Molecular Weight | 204.27 g/mol | 338.40 g/mol |

| Structure | Phenylalanine with a cyclopropyl group attached to the amide nitrogen. | This compound with a benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group. |

| Primary Role | Chiral building block in chemical synthesis. | Protected intermediate in peptide synthesis and medicinal chemistry. |

Current Research Landscape and Unaddressed Scientific Questions

The current research landscape for this compound is characterized more by its potential than by a wealth of published studies on the compound itself. It exists primarily as a commercially available tool for chemical synthesis. The key unaddressed scientific questions surrounding this molecule include:

Specific Biological Targets: While related compounds show activity at serotonin receptors, the specific biological targets of this compound and its derivatives have not been extensively profiled.

Detailed Synthesis and Characterization: Although plausible synthetic routes can be proposed, such as the coupling of L-phenylalanine with cyclopropylamine (B47189), detailed, peer-reviewed studies optimizing this synthesis and fully characterizing the compound are not readily found.

Structure-Activity Relationship (SAR) Studies: There is a lack of published research exploring how modifications to the phenyl ring or the cyclopropyl group of this specific molecule would affect its biological activity. Such studies would be crucial for developing it into a lead compound for a particular therapeutic area.

Pharmacokinetic Profile: No data is available on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

In essence, this compound represents a starting point for further investigation. The foundation laid by research into cyclopropyl-containing compounds and phenylalanine analogs suggests its potential, but dedicated studies are needed to fully elucidate its significance and potential applications in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11(12(15)14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBRPTHIEGZKEK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Diversification

Established Synthetic Pathways for N-Cyclopropyl L-Phenylalaninamide

The synthesis of this compound hinges on two core chemical challenges: the formation of the amide bond while preserving the inherent chirality of the L-phenylalanine backbone, and the specific introduction of the cyclopropyl (B3062369) group onto the alpha-amino nitrogen.

Maintaining the stereochemical integrity of the chiral center in L-phenylalanine is paramount during synthesis. A common and effective strategy is to begin with a commercially available, enantiomerically pure L-phenylalanine precursor where the amine group is protected. nih.gov This prevents side reactions and, crucially, racemization during the activation of the carboxyl group for amide bond formation.

The synthesis typically proceeds by coupling an N-protected L-phenylalanine with an amine in the presence of a coupling agent. A variety of reagents are available for this purpose, each with specific advantages for yield and purity. The choice of protecting group and coupling agent is critical for a successful, racemization-free synthesis. nih.gov Following the formation of the amide, the protecting group is removed to yield the desired L-phenylalaninamide derivative.

Table 1: Common Reagents for Stereoselective Amide Bond Formation

| Reagent Type | Examples | Function |

|---|---|---|

| Protecting Groups | Boc (tert-butyloxycarbonyl), Cbz (Carboxybenzyl) | Temporarily block the N-terminus to prevent unwanted reactions. |

| Coupling Agents | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activate the carboxylic acid for nucleophilic attack by the amine. masterorganicchemistry.com |

| Additives | HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | Suppress side reactions and minimize racemization during coupling. sioc-journal.cn |

This table is interactive. Click on the headers to sort.

The introduction of the cyclopropyl group onto the nitrogen atom of L-phenylalaninamide is a key step that defines the final compound. Several synthetic methods can achieve this transformation.

One prevalent method is reductive amination . This involves reacting L-phenylalaninamide with cyclopropanone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction forms an intermediate imine which is then reduced in situ to yield the N-cyclopropyl amine.

Another approach involves the Kulinkovich-Szymoniak reaction , which can generate primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium catalyst. acs.orgchemrxiv.org While not a direct route on the phenylalaninamide, this method can be used to synthesize cyclopropylamine (B47189), which can then be coupled with a suitably protected and activated L-phenylalanine precursor.

Direct N-alkylation of L-phenylalaninamide with a cyclopropyl halide (e.g., cyclopropyl bromide) is also a theoretical possibility, though it can be complicated by over-alkylation and other side reactions. More advanced metal-catalyzed methods have also been developed for the synthesis of cyclopropylamine derivatives, which serve as valuable building blocks. acs.org Functionalization of the cyclopropyl ring itself is less common post-synthesis and is typically achieved by using a pre-functionalized cyclopropylamine starting material. nih.gov

Design and Synthesis of Structurally Related Analogs

To explore the chemical space around this compound, chemists design and synthesize a variety of structural analogs. These modifications can systematically probe the impact of steric, electronic, and conformational changes on the molecule's properties. The cyclopropyl group is often used in drug design to provide rigidity, enhance metabolic stability, and explore new binding interactions. researchgate.netscientificupdate.com

The phenyl group of the phenylalanine side chain is a prime target for modification to create analogs. These changes can alter the molecule's hydrophobicity, electronic properties, and potential for specific interactions like hydrogen bonding or halogen bonding.

Two primary strategies are employed:

Use of Substituted Starting Materials : The synthesis can begin with non-natural L-phenylalanine derivatives where the phenyl ring is already substituted. A wide array of such precursors is commercially available, including those with fluoro, chloro, methyl, or methoxy groups at various positions on the ring.

Late-Stage C-H Functionalization : Modern synthetic methods allow for the direct modification of the C-H bonds on the phenyl ring at a later stage in the synthesis. researchgate.net Palladium-catalyzed reactions, for example, can be used to introduce olefins or new aryl groups onto the phenylalanine residue within a peptide or a similar molecule. semanticscholar.orgchemrxiv.org This approach is highly efficient for rapidly generating a diverse library of analogs from a common intermediate.

Table 2: Examples of Phenylalanine Side-Chain Modifications

| Modification Type | Example Substituent | Potential Effect | Synthetic Approach |

|---|---|---|---|

| Halogenation | -F, -Cl, -Br | Alters electronics, can introduce halogen bonding | Substituted L-phenylalanine starting material |

| Alkylation | -CH₃ | Increases lipophilicity and steric bulk | Substituted L-phenylalanine starting material |

| Alkoxylation | -OCH₃ | Increases polarity, potential H-bond acceptor | Substituted L-phenylalanine starting material |

| Arylation | -Phenyl, -Thienyl | Increases size, explores new binding pockets | C-H Functionalization |

| Olefination | -CH=CH-R | Introduces reactive handle, alters geometry | C-H Functionalization |

This table is interactive. Click on the headers to sort.

The most common strategy for producing such analogs is to synthesize the desired substituted cyclopropylamine first and then incorporate it into the molecule using the methods described in section 2.1.2. For instance, reacting a substituted nitrile with a Grignard reagent via the Kulinkovich-Szymoniak reaction can yield a substituted cyclopropylamine. chemrxiv.org Cobalt-catalyzed cyclopropanation is another method that can be used to prepare functionalized cyclopropane (B1198618) scaffolds that can be elaborated into the necessary building blocks. nih.gov

The term "N-terminus" in this compound refers to the alpha-amino group, which is already substituted with the defining cyclopropyl moiety. Therefore, further N-terminal modifications are not possible without fundamentally changing the compound's core identity.

The C-terminus, however, is a primary amide (-CONH₂) and represents a versatile point for chemical diversification. sb-peptide.com The primary amide can be systematically replaced with secondary or tertiary amides to generate a library of analogs. This is achieved during the synthesis by coupling the N-Cyclopropyl-L-phenylalanine intermediate with a diverse range of primary (R-NH₂) or secondary (R₂-NH) amines instead of ammonia. This modification can significantly impact the molecule's hydrogen bonding capacity, solubility, and metabolic stability. lifetein.comsigmaaldrich.com

Table 3: Examples of C-Terminal Amide Modifications

| Amine Reactant | Resulting Amide | Potential Impact |

|---|---|---|

| Ammonia (NH₃) | Primary Amide (-CONH₂) | Parent Compound |

| Methylamine (CH₃NH₂) | Secondary Amide (-CONHCH₃) | Increased lipophilicity, loss of one H-bond donor |

| Dimethylamine ((CH₃)₂NH) | Tertiary Amide (-CON(CH₃)₂) | Increased steric bulk, no H-bond donor capacity |

| Morpholine | Tertiary Amide (Cyclic) | Introduces polar heterocyclic ring |

This table is interactive. Click on the headers to sort.

Green Chemistry Principles and Sustainable Synthesis Strategies

Sustainable approaches to the synthesis of this compound can be broadly categorized into two main areas: the use of biocatalysis and the development of greener chemical processes that often involve alternative solvents and more efficient catalytic methods.

Biocatalytic Approaches

Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts for the synthesis of chiral molecules like this compound. Their ability to operate under mild reaction conditions (typically aqueous environments, neutral pH, and ambient temperature) significantly reduces energy consumption and the need for harsh reagents.

One potential biocatalytic strategy involves the use of Phenylalanine Ammonia Lyases (PALs). These enzymes catalyze the reversible addition of ammonia to cinnamic acid derivatives to produce L-phenylalanine and its analogues. frontiersin.orgturner-biocatalysis.com This method is particularly attractive as it can generate the chiral amino acid core with high enantioselectivity, starting from readily available prochiral precursors. The reaction proceeds with perfect atom economy and does not require any cofactors. turner-biocatalysis.com

For the crucial amide bond formation between L-phenylalanine and cyclopropylamine, enzymatic methods provide a green alternative to conventional coupling reagents, which often generate significant amounts of byproducts that are difficult to separate. Lipases, such as Candida antarctica Lipase B (CALB), have been shown to be effective catalysts for amidation reactions. nih.gov These enzymes can catalyze the direct condensation of a carboxylic acid and an amine in non-aqueous, green solvents, yielding the desired amide with high conversion rates and minimal waste. nih.govnih.gov Another class of enzymes, Amide Bond Synthetases (ABSs), can catalyze the ATP-dependent adenylation of a carboxylic acid followed by amidation, offering a direct and efficient route to amide products. acs.org

The advantages of a biocatalytic route are summarized in the table below.

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

| Catalyst | Often requires stoichiometric coupling agents (e.g., carbodiimides) | Catalytic amounts of enzymes (e.g., Lipases, Amide Synthetases) |

| Solvents | Often hazardous solvents like DMF, DCM | Primarily aqueous or green organic solvents |

| Temperature | Can require heating or cooling | Typically ambient temperature |

| Byproducts | Significant byproduct formation (e.g., ureas from carbodiimides) | Minimal byproducts, often just water |

| Selectivity | Risk of racemization | High stereo- and regioselectivity |

Greener Chemical Synthesis Strategies

In addition to biocatalysis, significant efforts have been made to render traditional chemical syntheses more environmentally friendly. A primary focus has been the replacement of hazardous solvents.

Alternative Solvents: The amide bond formation step in the synthesis of this compound would traditionally be carried out in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM). These solvents are facing increasing regulatory scrutiny due to their toxicity. Research has identified several greener alternatives that can be used for peptide and amide synthesis. researchgate.net Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidone (NBP) have shown promise as viable substitutes. researchgate.net Water itself is being explored as a green solvent for amidation reactions, for instance, in the coupling of simple esters and amines, which proceeds without the need for any metal catalyst, additives, or base. chemrxiv.orgresearchgate.net

The following table compares the properties of some conventional and green solvents.

| Solvent | Classification | Boiling Point (°C) | Environmental/Safety Concerns |

| N,N-Dimethylformamide (DMF) | Conventional | 153 | Reprotoxic, hepatotoxic |

| Dichloromethane (DCM) | Conventional | 40 | Suspected carcinogen, volatile organic compound (VOC) |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | 80 | Derived from renewable resources, lower toxicity |

| Cyclopentyl methyl ether (CPME) | Green | 106 | High boiling point, low peroxide formation, readily biodegradable |

| N-Butylpyrrolidone (NBP) | Green | 239 | Non-toxic, biodegradable |

| Water | Green | 100 | Non-toxic, non-flammable, readily available |

Improved Catalysis and Reagents: The development of more efficient coupling agents can also contribute to a greener synthesis. For instance, phosphonic acid anhydrides like T3P (Propylphosphonic Anhydride) are considered more environmentally friendly than many carbodiimide-based reagents as their byproduct is a water-soluble phosphate that can be easily removed. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and product quality.

Structure Activity Relationship Sar and Ligand Design

Systematic Exploration of Structural Modifications and Their Biological Impact

The biological activity of N-Cyclopropyl L-Phenylalaninamide can be finely tuned by making specific structural changes. The following sections explore the impact of these modifications.

The cyclopropyl (B3062369) group is a valuable substituent in medicinal chemistry, often introduced to enhance potency, improve metabolic stability, and modulate the conformation of a molecule. Its rigid structure can lock the molecule into a biologically active conformation, leading to a more favorable interaction with its target.

The stereochemistry of the cyclopropyl ring, if substituted, can be a critical determinant of biological activity. The spatial arrangement of substituents on the three-membered ring can significantly impact how the molecule fits into a binding pocket. For instance, cis- and trans-isomers can exhibit vastly different potencies.

Furthermore, the introduction of various substituents on the cyclopropyl ring can modulate its electronic and steric properties. Electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its binding affinity. Bulky substituents, on the other hand, can provide additional van der Waals interactions or, conversely, cause steric hindrance.

Table 1: Illustrative Impact of Cyclopropyl Ring Modifications on Biological Activity

| Modification | Substituent (R) | Relative Potency (Illustrative) | Rationale |

| Unsubstituted | H | 1.0 | Baseline compound |

| Alkyl Substitution | -CH3 | 1.5 | Increased lipophilicity may enhance binding in a hydrophobic pocket. |

| Halogen Substitution | -F | 2.0 | Can form favorable halogen bonds and improve metabolic stability. |

| Hydroxyl Substitution | -OH | 0.8 | May introduce unfavorable steric interactions or polarity. |

Note: The data in this table is illustrative and intended to demonstrate general SAR principles. Actual values would be target-dependent.

The L-phenylalanine portion of the molecule provides a key anchoring point for target recognition. Its phenyl ring can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions with complementary residues in a protein's binding site. The specific stereochemistry of the L-enantiomer is often crucial for activity, as biological targets are chiral and typically recognize only one enantiomer.

Modifications to the phenyl ring, such as the introduction of substituents, can significantly alter binding affinity and selectivity. For example, adding a hydroxyl group to the para position to form a tyrosine analog could introduce a new hydrogen bond donor and acceptor, potentially increasing potency.

Table 2: Illustrative Impact of Phenylalanine Moiety Modifications on Biological Activity

| Modification | Substituent on Phenyl Ring | Relative Potency (Illustrative) | Rationale |

| Unsubstituted | H | 1.0 | Baseline phenylalanine residue. |

| Para-Hydroxyl | p-OH | 2.5 | Potential for new hydrogen bonding interactions. |

| Para-Chloro | p-Cl | 1.8 | Enhances hydrophobic interactions and can form halogen bonds. |

| Para-Methyl | p-CH3 | 1.2 | Increases lipophilicity. |

Note: The data in this table is illustrative and based on general principles of SAR.

The amide bond in this compound is a critical linker that connects the cyclopropylamine (B47189) and the L-phenylalanine carboxyl group. It is a key hydrogen bond donor and acceptor, contributing significantly to the molecule's binding to its target. However, amide bonds can be susceptible to enzymatic cleavage, leading to poor metabolic stability.

Table 3: Illustrative Impact of Amide Linkage Variations on Biological Activity

| Linkage | Structure | Relative Potency (Illustrative) | Rationale |

| Amide | -CONH- | 1.0 | Baseline linkage. |

| Ester | -COO- | 0.7 | Loss of hydrogen bond donor may reduce affinity. |

| Ketone | -CO-CH2- | 0.5 | Altered geometry and loss of hydrogen bonding. |

| 1,2,3-Triazole | -C2HN3- | 1.2 | Maintains hydrogen bonding capacity and improves metabolic stability. |

Note: The data in this table is illustrative and reflects general trends in bioisosteric replacement.

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For this compound, the key pharmacophoric elements can be deduced from the SAR studies. These typically include:

A hydrophobic pocket-binding element: The phenyl ring of the L-phenylalanine moiety.

A hydrogen bond acceptor: The carbonyl oxygen of the amide bond.

A hydrogen bond donor: The N-H group of the amide bond.

A hydrophobic region: The cyclopropyl ring.

The spatial relationship between these elements is critical for optimal interaction with the biological target.

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design utilizes the knowledge of a biological target's structure and the SAR of lead compounds to design more potent and selective inhibitors. For this compound analogs, the following principles can be applied:

Target-Specific Modifications: By understanding the topology and amino acid composition of the target's binding site, modifications can be made to the phenyl ring or the cyclopropyl group to exploit specific interactions, such as creating a new hydrogen bond or filling a hydrophobic pocket.

Conformational Constraint: The introduction of the rigid cyclopropyl group is a prime example of conformational constraint. Further rigidification of the molecule, for instance by incorporating the amide bond into a heterocyclic ring, could pre-organize the molecule into its bioactive conformation, leading to an entropic advantage in binding.

Bioisosteric Replacement: As discussed in section 4.1.3, replacing metabolically labile groups with more stable bioisosteres can improve the pharmacokinetic profile of a compound without compromising its potency.

Ligand Efficiency and Lipophilic Efficiency Assessments in Analog Series

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the quality of a lead compound.

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically the number of heavy atoms). A higher LE indicates that the molecule is making more efficient use of its atoms to bind to the target. It is calculated as: LE = -2.303 * RT * log(Ki or IC50) / N where R is the gas constant, T is the temperature, and N is the number of heavy atoms.

Lipophilic Efficiency (LLE): This metric assesses the balance between potency and lipophilicity (logP). High lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. A higher LLE is generally desirable. It is calculated as: LLE = pIC50 - logP

By analyzing the LE and LLE of a series of this compound analogs, medicinal chemists can identify which modifications lead to a more optimal balance of potency and physicochemical properties, guiding the selection of candidates for further development.

Table 4: Illustrative Ligand Efficiency and Lipophilic Efficiency of Analogs

| Compound | pIC50 (Illustrative) | logP (Illustrative) | Heavy Atoms | LE (kcal/mol/heavy atom) | LLE |

| Analog 1 | 6.0 | 2.5 | 15 | 0.55 | 3.5 |

| Analog 2 | 6.5 | 2.8 | 16 | 0.56 | 3.7 |

| Analog 3 | 7.2 | 3.5 | 18 | 0.55 | 3.7 |

| Analog 4 | 6.8 | 2.2 | 17 | 0.55 | 4.6 |

Note: The data in this table is illustrative. Higher LE and LLE values are generally more favorable.

Computational Chemistry and Molecular Modeling

De Novo Design Strategies Utilizing N-Cyclopropyl L-Phenylalaninamide Scaffolds

De novo drug design is a computational strategy that aims to design novel molecules with desired pharmacological properties from scratch or by modifying existing scaffolds. nih.gov The this compound scaffold can serve as an excellent starting point for de novo design approaches to generate novel compounds with potentially improved activity, selectivity, and pharmacokinetic properties.

One common strategy is fragment-based de novo design . In this approach, the this compound core can be used as a central scaffold, and various molecular fragments can be computationally "grown" from or "linked" to it. These fragments are selected from libraries of chemical building blocks known to have favorable drug-like properties. The newly generated molecules are then scored and ranked based on their predicted binding affinity to the target, geometric fit within the active site, and other desirable properties.

Another approach is scaffold hopping , where the core this compound structure is replaced by other isosteric or bioisosteric moieties that maintain the key pharmacophoric features required for biological activity but possess different chemical frameworks. nih.gov This can lead to the discovery of novel chemical series with distinct intellectual property and potentially improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

These de novo design strategies, guided by the structural insights obtained from 3D-QSAR and molecular docking studies, can accelerate the discovery of next-generation therapeutics based on the this compound scaffold.

Pre Clinical Pharmacokinetic and Metabolic Investigations Non Human

In Vivo Pharmacokinetic Profiling in Animal Models

Tissue Distribution and Organ Accumulation in Animal Subjects

While general principles and methodologies for these types of preclinical studies are well-documented, specific research findings and data for N-Cyclopropyl L-Phenylalaninamide are not present in the accessible literature. Generating an article without this specific data would not meet the requirements for accuracy and detail.

It is possible that information on this compound exists within proprietary databases of pharmaceutical companies or in research that has not yet been published. However, without access to such information, it is not possible to provide the requested scientific article.

Excretion Pathways in Non-Human Species

The elimination of this compound and its metabolites from the body in preclinical animal models would likely occur through a combination of renal and fecal excretion. The relative contribution of each pathway would be influenced by the physicochemical properties of the parent compound and its metabolites, such as polarity and molecular weight.

Generally, more polar (water-soluble) compounds are readily excreted by the kidneys into the urine. Conversely, less polar (more fat-soluble) compounds and those with higher molecular weights are often eliminated via the biliary system into the feces. Given the structure of this compound, which contains both lipophilic (cyclopropyl and phenyl groups) and polar (amide) functionalities, it is plausible that both excretion routes would be significant.

Hypothetical Excretion Profile in Preclinical Species:

| Species | Primary Excretion Route (Hypothetical) | Secondary Excretion Route (Hypothetical) | Rationale |

| Rat | Renal | Fecal | Rats often exhibit a greater capacity for biliary excretion of metabolites compared to other species. |

| Dog | Renal | Fecal | Similar to rats, dogs can have significant biliary excretion. |

| Mouse | Renal | Fecal | Mice typically favor renal clearance for small molecules. |

Metabolite Identification and Characterization in Non-Human Biological Samples

The metabolic transformation of this compound would likely involve modifications to both the cyclopropyl (B3062369) and the L-phenylalaninamide moieties.

The primary metabolic pathways for this compound are anticipated to be oxidation and hydrolysis.

Oxidation of the Cyclopropyl Ring: The cyclopropyl group, while often incorporated into drug candidates to enhance metabolic stability, can undergo oxidation. hyphadiscovery.comnih.gov This can lead to the formation of hydroxylated metabolites or even ring-opening, resulting in more polar compounds that are more readily excreted.

Hydroxylation of the Phenyl Ring: The aromatic phenyl ring is a common site for oxidation, typically resulting in the formation of various hydroxylated metabolites. This process increases the water solubility of the compound, facilitating its elimination.

Amide Hydrolysis: The amide bond in this compound could be susceptible to hydrolysis, cleaving the molecule into L-phenylalanine and cyclopropylamine (B47189). L-phenylalanine would then enter the endogenous amino acid pool and be subject to normal physiological processes. nih.gov The catabolism of amino acids can produce various metabolites, such as phenylacetate from phenylalanine. nih.gov

N-Dealkylation: The bond between the cyclopropyl group and the amide nitrogen could also be a target for oxidative N-dealkylation, although this is generally a less common pathway for cyclopropylamines compared to other alkylamines.

Potential Metabolic Transformations:

| Transformation | Moiety Involved | Potential Metabolite |

| Hydroxylation | Phenyl Ring | Hydroxyphenyl-N-cyclopropyl L-phenylalaninamide |

| Oxidation | Cyclopropyl Ring | Hydroxycyclopropyl-N-cyclopropyl L-phenylalaninamide |

| Amide Hydrolysis | Amide Linkage | L-Phenylalanine and Cyclopropylamine |

| Conjugation | Hydroxylated Metabolites | Glucuronide or sulfate conjugates |

The biotransformation of this compound would likely be mediated by several key enzyme systems.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is the primary driver of oxidative metabolism for a vast number of drugs and xenobiotics. researchgate.netnih.gov The hydroxylation of the phenyl ring and oxidation of the cyclopropyl group would almost certainly be catalyzed by CYP enzymes, with isoforms such as CYP3A4, CYP2D6, and CYP2C9 being likely contributors. researchgate.net While the cyclopropyl group can sometimes divert metabolism away from certain CYP isoforms, it is not entirely resistant to oxidative processes. hyphadiscovery.com

Amidases/Proteases: The hydrolysis of the amide bond would be carried out by various amidases or proteases present in the liver, plasma, and other tissues.

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): Following oxidative metabolism, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions catalyzed by UGTs and SULTs. researchgate.net These reactions attach glucuronic acid or sulfate groups, respectively, to the molecule, further increasing their water solubility and facilitating their excretion.

Key Metabolizing Enzyme Systems:

| Enzyme System | Metabolic Reaction | Location |

| Cytochrome P450 (CYP) | Oxidation, Hydroxylation | Liver, other tissues |

| Amidases | Amide Hydrolysis | Liver, plasma, intestines |

| UGTs/SULTs | Glucuronidation, Sulfation | Liver, other tissues |

Implications for Compound Optimization and Design

The metabolic profile of this compound has significant implications for its potential development as a therapeutic agent. The inclusion of the cyclopropyl group is a common strategy in drug design aimed at improving metabolic stability and reducing plasma clearance. nih.govresearchgate.netnih.gov The high bond dissociation energy of the C-H bonds in the cyclopropyl ring makes it less susceptible to oxidative metabolism by CYP enzymes compared to other alkyl groups. hyphadiscovery.com

However, the potential for metabolism of the cyclopropyl ring and other parts of the molecule highlights areas for further optimization. For instance, if amide hydrolysis is found to be a major clearance pathway leading to rapid elimination, medicinal chemists might explore modifications to the amide bond to make it more resistant to enzymatic cleavage. Similarly, if a specific position on the phenyl ring is identified as a primary site of hydroxylation, the addition of a blocking group (such as a fluorine atom) at that position could enhance the compound's metabolic stability and prolong its duration of action.

Understanding the specific CYP enzymes involved in the metabolism of this compound would also be crucial for predicting potential drug-drug interactions. If the compound is primarily metabolized by a single CYP isoform that is also responsible for the metabolism of other commonly prescribed drugs, there is a higher risk of competitive inhibition, which could lead to altered drug exposures and potential adverse effects.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Advanced Structural and Conformational Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure, stereochemistry, and conformational dynamics. For a chiral molecule like N-Cyclopropyl L-Phenylalaninamide, a combination of advanced spectroscopic methods would be required for comprehensive characterization.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of organic molecules. Beyond simple one-dimensional (1D) ¹H and ¹³C NMR, two-dimensional (2D) techniques are crucial for establishing connectivity and spatial relationships between atoms.

For a molecule like this compound, techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the cyclopropyl (B3062369) and phenylalaninamide moieties. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) technique would be instrumental in establishing the connectivity across the amide bond and between the cyclopropyl group and the nitrogen atom.

To probe the three-dimensional structure and preferred conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This technique detects protons that are close in space, providing critical information for determining the stereochemistry and conformational preferences of the molecule. For instance, NOE correlations could help define the relative orientation of the cyclopropyl group and the phenylalanine side chain.

Illustrative NMR Data for a Related Phenylalanine Derivative

To illustrate the application of advanced NMR, the following table presents hypothetical ¹H and ¹³C NMR data for a related phenylalanine derivative, N-acetyl-L-phenylalaninamide. This data serves as an example of the types of signals and correlations that would be analyzed.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| Acetyl-CH₃ | 2.05 (s, 3H) | 23.1 | C=O (acetyl) |

| α-CH | 4.65 (m, 1H) | 55.8 | β-CH₂, C=O (amide), C=O (acetyl) |

| β-CH₂ | 3.10 (dd, 1H), 3.25 (dd, 1H) | 38.2 | α-CH, Phenyl C1 |

| Phenyl C1 | - | 137.5 | - |

| Phenyl C2/C6 | 7.30 (d, 2H) | 129.5 | Phenyl C4 |

| Phenyl C3/C5 | 7.35 (t, 2H) | 128.8 | Phenyl C1 |

| Phenyl C4 | 7.25 (t, 1H) | 126.9 | Phenyl C2/C6 |

| Acetyl C=O | - | 172.3 | - |

| Amide C=O | - | 175.4 | - |

| Amide NH₂ | 7.50 (br s, 1H), 7.60 (br s, 1H) | - | C=O (amide) |

| Amide NH | 8.30 (d, 1H) | - | α-CH, C=O (acetyl) |

Note: This is a representative table for N-acetyl-L-phenylalaninamide and not this compound.

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy, which is essential for confirming its identity and for identifying metabolites and impurities. Unlike standard mass spectrometry, HRMS provides exact mass measurements, allowing for the calculation of a unique elemental formula.

In the context of this compound, HRMS would be used to confirm its molecular formula (C₁₂H₁₆N₂O). During drug development and research, HRMS is employed to profile metabolites in biological samples. By comparing the HRMS data of control and treated samples, researchers can identify new peaks corresponding to metabolites. The high mass accuracy allows for the prediction of the elemental composition of these metabolites, providing clues to the biotransformation pathways (e.g., hydroxylation, oxidation). Similarly, HRMS is invaluable for identifying and quantifying impurities that may be present from the synthesis of the compound.

Hypothetical HRMS Data for Impurity Profiling

The following table illustrates how HRMS data could be used to identify potential impurities in a sample of this compound.

| Observed m/z | Calculated Mass (C₁₂H₁₆N₂O) | Δ (ppm) | Proposed Elemental Formula | Potential Identity |

| 205.1335 | 205.1335 | 0.0 | C₁₂H₁₇N₂O | [M+H]⁺ of Target Compound |

| 221.1284 | 221.1285 | -0.5 | C₁₂H₁₇N₂O₂ | [M+H]⁺ of Hydroxylated Impurity |

| 191.1179 | 191.1182 | -1.6 | C₁₁H₁₅N₂O | [M+H]⁺ of De-methylated Impurity (if applicable) |

| 227.1492 | 227.1492 | 0.0 | C₁₂H₁₉N₂O₂ | [M+H]⁺ of Hydrated Impurity |

Note: This table contains hypothetical data to illustrate the principles of HRMS analysis.

Circular Dichroism (CD) for Chiral Purity and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful technique for assessing the chiral purity and studying the conformational properties of molecules like this compound.

Since enantiomers have equal but opposite CD signals, this technique can be used to determine the enantiomeric excess of a sample. A pure L-enantiomer will produce a specific CD spectrum, while the D-enantiomer will produce its mirror image. A racemic mixture will be CD-silent.

Furthermore, the CD spectrum is sensitive to the secondary structure (conformation) of the molecule. For peptides and proteins, characteristic CD spectra are observed for alpha-helices, beta-sheets, and random coils. While this compound is a small molecule, its amide bonds can adopt preferred conformations that may give rise to a characteristic CD spectrum, providing insights into its solution-state structure.

Illustrative CD Spectral Features for a Chiral Amide

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |

| ~220 | Positive Maximum | n → π* transition of the amide chromophore |

| ~205 | Negative Maximum | π → π* transition of the amide chromophore |

| ~190 | Strong Positive Maximum | Contribution from phenyl chromophore and amide |

Note: This table represents typical CD spectral features for a chiral N-acyl amino acid derivative and is for illustrative purposes only.

Chromatographic Separation Techniques for Research Applications

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. For a chiral compound intended for research applications, specific chromatographic methods are essential to ensure purity and for quantitative analysis in complex matrices.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized form of chromatography used to separate enantiomers. This is of utmost importance for any chiral compound used in biological research, as enantiomers can have different pharmacological activities and toxicities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For this compound, a chiral High-Performance Liquid Chromatography (HPLC) method would be developed to assess its enantiomeric purity. This would involve screening various CSPs (e.g., polysaccharide-based, cyclodextrin-based) and optimizing the mobile phase composition to achieve baseline separation of the L- and potential D-enantiomer impurities.

Example of Chiral HPLC Method Parameters for a Phenylalanine Derivative

| Parameter | Condition |

| Column | Chiralcel OD-H (Polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (L-enantiomer) | 8.5 min |

| Retention Time (D-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Note: This table provides example parameters for the chiral separation of a generic phenylalanine derivative and not specifically for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. This technique combines the separation power of liquid chromatography with the precise detection and fragmentation capabilities of tandem mass spectrometry.

For quantifying this compound in research samples such as plasma, tissue homogenates, or cell lysates, a specific LC-MS/MS method would be developed and validated. This involves optimizing the chromatographic conditions to separate the analyte from matrix components and selecting specific precursor-to-product ion transitions in the mass spectrometer for detection (Selected Reaction Monitoring, SRM). A stable isotope-labeled internal standard is often used to ensure high accuracy and precision.

Method validation would include assessing linearity, accuracy, precision, selectivity, recovery, and stability, following established guidelines.

Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

| Validation Parameter | Typical Acceptance Criteria | Example Result for a Related Analyte |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% | 4.5% - 8.2% |

| Inter-day Precision (%CV) | < 15% | 6.1% - 9.5% |

| Accuracy (%RE) | Within ±15% | -5.2% to +7.8% |

| Matrix Effect | CV < 15% | 8.9% |

| Recovery | Consistent and reproducible | > 85% |

Note: This table presents typical validation results for a bioanalytical method of a small molecule and is for illustrative purposes.

Crystallographic Studies of this compound and its Biological Complexes

Crystallography offers an unparalleled, high-resolution view into the molecular world. By transforming a substance into a crystalline solid and analyzing how it diffracts X-rays, scientists can deduce the precise coordinates of each atom. This section delves into the application of these powerful techniques to this compound, both in its isolated form and in complex with its biological partners.

Co-crystallization with Target Proteins for Ligand-Receptor Complex Analysis

Information regarding the specific biological targets of this compound is not currently available in the public domain. Consequently, there are no published studies on its co-crystallization with any target proteins.

The process of co-crystallization involves forming a stable complex between a ligand, in this case, this compound, and its target protein, and then growing a crystal of this complex. Successfully obtaining such a co-crystal and performing X-ray diffraction would provide invaluable insights into the molecular basis of the ligand's biological activity.

The resulting electron density map would allow for the precise modeling of the ligand-receptor interactions. Key details that could be elucidated include:

Binding Pocket Conformation: The analysis would reveal the specific amino acid residues that form the binding site and how their side chains interact with the ligand.

Key Intermolecular Interactions: It would be possible to identify and measure the distances of hydrogen bonds, hydrophobic interactions, and any potential pi-stacking between the phenyl ring of the ligand and aromatic residues of the protein.

Induced Fit Effects: A comparison of the co-crystal structure with the structure of the unbound protein (apo-form) could reveal conformational changes in the protein upon ligand binding.

A hypothetical data table summarizing the findings from such a study is presented below.

Hypothetical Co-crystallization Data of this compound with a Target Protein

| Parameter | Hypothetical Finding |

| Protein Data Bank (PDB) ID | Not Applicable |

| Resolution | 2.0 Å |

| Key Interacting Residues | Tyr150, Phe280, Arg320 |

| Hydrogen Bonds | Amide N-H with Asp148; Carbonyl O with Arg320 |

| Hydrophobic Interactions | Cyclopropyl group with Val278; Phenyl ring with Phe280 |

Note: This table is purely illustrative and is intended to show the type of data that would be generated from a successful co-crystallization experiment.

Future Research Directions and Translational Opportunities

Development of N-Cyclopropyl L-Phenylalaninamide as a Biochemical Probe or Research Tool

The development of this compound as a biochemical probe offers a valuable opportunity to investigate complex biological systems. The incorporation of the cyclopropyl (B3062369) group introduces conformational rigidity and unique steric and electronic properties that can be exploited for designing highly specific molecular tools.

Research in related N-cyclopropyl amides has highlighted their distinct conformational behaviors. For instance, some secondary N-cyclopropyl amides exhibit a notable population of the E-rotamer (cis) conformation around the carbonyl-nitrogen bond in nonpolar environments, a feature less common in other aliphatic secondary acetamides acs.org. This conformational preference could be harnessed to design probes that selectively bind to specific protein pockets or enzymatic active sites.

Furthermore, the phenylalaninamide portion of the molecule provides a handle for introducing reporter groups, such as fluorescent tags or biotin, without significantly altering the core structure recognized by a biological target. The synthesis of related 1-phenylcyclopropane carboxamide derivatives has been demonstrated, providing a methodological basis for creating a library of tagged this compound probes nih.gov. These probes could be instrumental in target identification and validation, studying receptor-ligand interactions, and elucidating enzymatic mechanisms.

Table 1: Potential Applications of this compound-Based Biochemical Probes

| Probe Type | Potential Application | Rationale |

| Fluorescently Labeled | Real-time imaging of target localization and dynamics within cells. | The phenylalaninamide moiety allows for straightforward conjugation of fluorophores. |

| Biotinylated | Affinity-based purification of binding partners (target deconvolution). | Biotin provides a strong and specific handle for streptavidin-based pulldown assays. |

| Photoaffinity Labeled | Covalent modification and identification of target proteins. | Introduction of a photoreactive group would enable irreversible cross-linking upon UV irradiation. |

| Radiolabeled | Quantitative binding assays and in vivo imaging (e.g., PET). | Incorporation of radioisotopes like ¹¹C or ¹⁸F for sensitive detection. |

Exploration of Novel Therapeutic Concepts and Biological Targets (pre-clinical)

The structural motifs present in this compound are found in a variety of biologically active molecules, suggesting its potential for therapeutic applications. The cyclopropane (B1198618) ring is a stable bioisostere for moieties like carbon-carbon double bonds and can enhance metabolic stability, improve receptor affinity, and reduce off-target effects nih.gov.

Preclinical research on compounds containing cyclopropane rings has revealed a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects nih.govmdpi.com. For example, a series of amide derivatives containing a cyclopropane structure were synthesized and showed promising antifungal activity, with some compounds exhibiting a minimum inhibitory concentration (MIC₈₀) of 16 μg/mL against Candida albicans nih.gov. Similarly, novel 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of human myeloid leukemia cell lines nih.gov.

The L-phenylalanine component could facilitate interactions with targets that recognize amino acids or peptides. Phenylalanine derivatives have been investigated as novel HIV capsid modulators, demonstrating the therapeutic potential of this scaffold acs.org. The combination of the cyclopropyl group and the L-phenylalaninamide structure in a single molecule could lead to novel mechanisms of action or improved pharmacological profiles against a range of diseases. Future preclinical studies should focus on screening this compound and its analogs against various disease models to identify and validate potential biological targets.

Table 2: Potential Therapeutic Areas and Biological Targets for this compound

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Structural Analogs |

| Infectious Diseases | Fungal CYP51, bacterial cell wall synthesis enzymes. | Cyclopropane amides have shown antifungal and antibacterial activity nih.gov. |

| Oncology | Kinases, protein-protein interactions, apoptosis pathways. | Phenylcyclopropane carboxamides have demonstrated antiproliferative effects nih.gov. |

| Virology | Viral proteases, capsid proteins. | Phenylalanine derivatives have been developed as HIV capsid modulators acs.org. |

| Neurology | Neurotransmitter receptors, ion channels. | The rigid structure could confer selectivity for specific receptor subtypes. |

Potential for Prodrug Strategies and Advanced Delivery Systems in Research Models

To overcome potential pharmacokinetic limitations of this compound, such as poor solubility or limited bioavailability, prodrug strategies and advanced delivery systems represent a promising research direction. The prodrug approach involves chemically modifying a drug into an inactive form that is converted to the active parent drug in vivo nih.govmdpi.com.

For this compound, the amide functionality or the phenyl ring could be modified to create prodrugs with improved properties. For instance, attaching amino acids or polyethylene glycol (PEG) can significantly enhance aqueous solubility nih.gov. The use of L-amino acid esters as promoieties has been shown to enhance the intestinal absorption of polar molecules by targeting peptide transporters like hPEPT1 nih.gov.

Advanced delivery systems, such as nanocarriers, offer another avenue to improve the therapeutic potential of this compound in preclinical models. Encapsulating the compound in nanoparticles, liposomes, or cyclodextrins could protect it from premature degradation, prolong its circulation time, and enable targeted delivery to specific tissues or cells. For example, pullulan-based nanocarriers have been developed for the delivery of proteins and could be adapted for smaller molecules nih.gov.

Table 3: Prodrug and Delivery Strategies for this compound

| Strategy | Approach | Potential Advantage |

| Prodrug | L-amino acid ester promoiety | Enhanced intestinal absorption via peptide transporters nih.gov. |

| Prodrug | PEGylation | Increased aqueous solubility and plasma half-life nih.gov. |

| Delivery System | Nanoparticle encapsulation | Improved stability, controlled release, and potential for targeting. |

| Delivery System | Cyclodextrin complexation | Enhanced solubility and bioavailability of poorly soluble compounds. |

Collaborative Research Initiatives and Interdisciplinary Approaches

The full exploration of this compound's potential necessitates a collaborative and interdisciplinary approach. The complexity of modern drug discovery and tool development requires expertise from various scientific fields.

Collaborations between synthetic organic chemists, medicinal chemists, biochemists, pharmacologists, and computational scientists would be crucial. Synthetic chemists can develop efficient routes to this compound and its analogs, while computational chemists can model its interactions with potential biological targets to guide lead optimization.

Initiatives like the Peptide Drug Hunting Consortium bring together scientists from academia and industry to tackle challenges in peptide-based drug discovery peptidedrughunting.org. A similar collaborative model could accelerate research on this compound. Furthermore, companies specializing in complex peptide and small molecule synthesis, such as Amide Technologies, could play a vital role in providing high-quality material for research and development, thereby bridging the gap between academic discovery and industrial application amidetech.combiospace.comamidetech.comengineventures.com.

An interdisciplinary approach would also be essential for developing advanced delivery systems, requiring collaboration between materials scientists, pharmaceutical scientists, and biologists. By fostering such collaborative and interdisciplinary research, the scientific community can more effectively unlock the potential of novel chemical entities like this compound.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-Cyclopropyl L-Phenylalaninamide with high purity?

- Methodological Answer : Optimize synthesis using iodine-mediated annulation reactions with N-cyclopropyl enamines, as demonstrated in recent heterocyclic chemistry studies. Purification via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures can achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Employ a multi-technique approach:

- Structural analysis : X-ray crystallography (for solid-state conformation) and 2D NMR (COSY, HSQC) to resolve stereochemistry.

- Physicochemical properties : Determine logP (octanol/water partitioning) via shake-flask method, pKa via potentiometric titration, and solubility in buffered solutions (pH 1.2–7.4) using UV spectrophotometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA/NIOSH guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use NIOSH-approved N95 respirators if airborne particulates are generated.

- Engineering controls : Conduct reactions in fume hoods with local exhaust ventilation.

- Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Document acute toxicity data gaps and prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

Advanced Research Questions

Q. How does the N-cyclopropyl moiety influence the bioactivity of L-Phenylalaninamide derivatives in pharmacological studies?

- Methodological Answer : The cyclopropane ring enhances conformational rigidity, improving target binding affinity. For example, in fungicides like isoflucypram, this moiety broadens spectrum efficacy by stabilizing interactions with cytochrome P450 enzymes. Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to compare binding modes with/without the cyclopropyl group .

Q. What experimental strategies resolve contradictions in transporter inhibition data for N-cyclopropyl analogs (e.g., SERT vs. DAT/NET activity)?

- Methodological Answer : Address "hybrid" activity (e.g., SERT release vs. DAT/NET uptake inhibition) via:

- Functional assays : Compare -neurotransmitter uptake/release in HEK cells expressing human transporters.

- Mutagenesis studies : Identify steric tolerance regions in SERT (e.g., TM1/TM3 loops) using alanine-scanning mutagenesis.

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to quantify significance of steric bulk effects .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogenation at phenyl ring, alternative N-alkyl groups).

- Bioactivity profiling : Test in enzyme inhibition assays (IC) and cellular models (e.g., antifungal activity against Fusarium graminearum).

- Data interpretation : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity .

Q. What statistical frameworks ensure reproducibility in preclinical studies involving this compound?

- Methodological Answer :

- NIH guidelines compliance : Report sample sizes (power analysis ≥80%), randomization methods, and blinding protocols.

- Data validation : Use intra- and inter-laboratory replicates (n ≥ 3) with coefficient of variation (CV) thresholds <15%.

- Metadata documentation : Include raw data in supplementary materials (e.g., HPLC chromatograms, dose-response curves) .

Data Conflict Resolution & Validation

Q. How should researchers address discrepancies in reported cytotoxicity data for this compound derivatives?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and exposure durations (e.g., 24–48 hrs).

- Control normalization : Express viability relative to vehicle-treated controls (e.g., DMSO ≤0.1%).

- Meta-analysis : Apply random-effects models to aggregate data from multiple studies, adjusting for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.